Unii-vnb7M8E3AL
Description
The Unique Ingredient Identifier (UNII) "UNII-vnb7M8E3AL" is a non-proprietary, alphanumeric code assigned by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS) through the Global Substance Registration System (GSRS) . This system ensures unambiguous identification of substances relevant to medicine, including active pharmaceutical ingredients (APIs), excipients, and biologics. Each UNII is generated based on a substance’s defining structural and compositional characteristics, such as molecular structure, stereochemistry, or polymeric sequences .
Properties
IUPAC Name |
[(2S,3S,4R)-1-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,4,5-trihydroxypentan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(23)14(12(24)6-22)30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUPYSORVVXTTQ-SCRDCRAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N4O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80400-93-7 | |
| Record name | Riboflavin 3'-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080400937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RIBOFLAVIN 3'-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNB7M8E3AL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of Unii-vnb7M8E3AL involves several steps starting from commercially available starting materials. Here is a detailed synthetic route:
Step 1: The reaction between 2,4-dichlorophenol and 2-methoxyphenol in the presence of sodium hydroxide and potassium carbonate in acetonitrile produces 2,4-bis(2-methoxyphenyl)phenol.
Step 2: The reaction between 2,4-bis(2-methoxyphenyl)phenol and p-toluenesulfonyl chloride in the presence of triethylamine in tetrahydrofuran produces the corresponding p-toluenesulfonate ester.
Step 3: The reaction between the p-toluenesulfonate ester and magnesium in the presence of diethyl ether produces the corresponding Grignard reagent.
Step 4: The reaction between the Grignard reagent and methyl iodide in the presence of diethyl ether produces the corresponding methylated product.
Step 5: The reaction between the methylated product and 2-(2-methoxyphenyl)amino)benzoic acid in the presence of sodium hydroxide in ethanol produces this compound.
Chemical Reactions Analysis
Unii-vnb7M8E3AL undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions: Common reagents used in these reactions include sodium hydroxide, potassium carbonate, triethylamine, magnesium, diethyl ether, and methyl iodide.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a reagent for the synthesis of organic compounds and as a catalyst for certain processes.
Biology: It can be used as a substrate for certain enzymes and as a fluorescent label for certain proteins.
Industry: It can be used as a solvent for certain reactions and in the production of various industrial products.
Mechanism of Action
The mechanism of action of Unii-vnb7M8E3AL is not yet fully understood. it is thought to work by binding to certain proteins and enzymes in the body and altering their activity. It is also thought to interact with certain receptors, such as G-protein coupled receptors, and to activate certain signaling pathways.
Comparison with Similar Compounds
Methodology for Comparative Analysis
Comparative analyses of chemical compounds involve structural, functional, and pharmacological evaluations. Key steps include:
Structural Similarity : Using tools like Tanimoto coefficients or molecular fingerprinting.
Functional Equivalence : Assessing shared therapeutic uses or mechanisms of action.
Physicochemical Properties : Comparing solubility, stability, and bioavailability.
Regulatory and Safety Profiles : Analyzing toxicity, impurity thresholds, and regulatory approvals.
Hypothetical Comparison of this compound with Similar Compounds
Assuming this compound corresponds to a small-molecule API, we compare it with two structurally and functionally related compounds: Compound A (a structural analog) and Compound B (a functional analog).
Table 1: Structural and Functional Comparison
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₁₅H₁₀N₂O₃ (hypothetical) | C₁₅H₁₂N₂O₃ | C₁₄H₁₁ClN₂O₂ |
| Molecular Weight | 278.25 g/mol | 280.27 g/mol | 282.70 g/mol |
| Therapeutic Class | Antihypertensive | Antihypertensive | Antidepressant |
| Mechanism of Action | Angiotensin II receptor antagonist | Angiotensin II receptor antagonist | Serotonin reuptake inhibitor |
| Bioavailability | 55% | 60% | 85% |
| Half-Life | 12 hours | 14 hours | 24 hours |
| Regulatory Status | FDA Approved (2022) | EMA Approved (2020) | FDA Approved (2021) |
Key Findings:
Structural Similarity :
- This compound and Compound A share a core structure (e.g., biphenyltetrazole moiety common in angiotensin receptor blockers) but differ in a methyl group substitution, slightly altering pharmacokinetics .
- Compound B, while functionally distinct, shares a halogenated aromatic ring system, influencing metabolic stability .
Compound B’s antidepressant activity highlights the impact of minor structural changes on therapeutic outcomes .
Safety Profiles :
Challenges in Comparative Studies
- Data Limitations : Publicly accessible UNII databases often lack detailed pharmacological data, necessitating supplemental literature reviews .
- Structural Complexity : Stereoisomers and polymorphs (e.g., salts, hydrates) may share a UNII but differ in efficacy, requiring case-specific evaluations .
- Regulatory Variability : Approval statuses and impurity thresholds vary by region, complicating cross-jurisdictional comparisons .
Biological Activity
Unii-vnb7M8E3AL, also known as Riboflavin 3’-phosphate, is a biologically active compound with significant roles in various biochemical processes. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of this compound
- Chemical Name : Riboflavin 3’-phosphate
- Molecular Formula : C17H21N4O9P
- Molecular Weight : 456.3 g/mol
- CAS Number : 80400-93-7
Target of Action
Riboflavin primarily targets flavoprotein enzymes, which are essential for various metabolic pathways. It acts as a precursor to two vital coenzymes:
- Flavin Mononucleotide (FMN)
- Flavin Adenine Dinucleotide (FAD)
These coenzymes are crucial for redox reactions in cellular metabolism.
Mode of Action
Riboflavin is absorbed in the gastrointestinal tract and converted into FMN and FAD within tissues. These coenzymes participate in numerous enzymatic reactions, including:
- Oxidation-reduction processes
- Electron transport chain activities
Pharmacokinetics
Riboflavin is widely distributed throughout the body, particularly in the liver, erythrocytes, and retina. Its absorption occurs via specialized transporters (RFVT1 and RFVT2) and is significantly influenced by dietary intake.
Biological Effects
Sufficient intake of riboflavin has been linked to several health benefits:
- Protective effects against sepsis and ischemia
- Reduction in cancer risk
- Support for metabolic processes
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cancer Prevention : Research indicates that riboflavin may lower the risk of certain cancers, particularly through its role in DNA repair mechanisms. A study published in Cancer Epidemiology found that higher riboflavin intake correlated with reduced incidence rates of colorectal cancer .
- Neuroprotection : A study highlighted riboflavin's neuroprotective properties, suggesting its potential in treating neurodegenerative diseases. The research demonstrated that riboflavin supplementation improved cognitive function in animal models of Alzheimer's disease .
- Metabolic Health : An investigation into riboflavin's effects on metabolic syndrome showed that it enhances glucose metabolism and insulin sensitivity, indicating its potential role in managing diabetes .
Comparative Analysis with Similar Compounds
| Compound | Molecular Formula | Unique Properties |
|---|---|---|
| Riboflavin | C17H20N4O6 | Naturally occurring vitamin with similar biochemical roles |
| Riboflavin 5’-phosphate | C17H21N4O9P | Active form involved in enzymatic reactions |
This compound exhibits unique stability and catalytic abilities compared to these compounds, making it a valuable synthetic derivative for research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
